1-メチルシクロブタン-1-カルボン酸メチル

説明

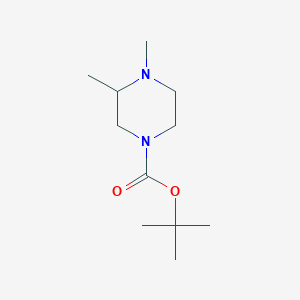

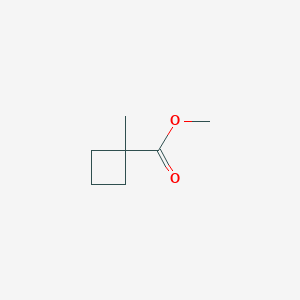

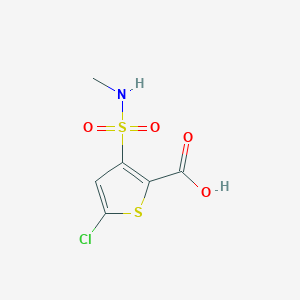

“Methyl 1-methylcyclobutane-1-carboxylate” is an organic compound with the molecular formula C7H12O2 . It has an average mass of 128.169 Da and a monoisotopic mass of 128.083725 Da . The compound is also known by its IUPAC name "1-Méthylcyclobutanecarboxylate de méthyle" .

Synthesis Analysis

The synthesis of “Methyl 1-methylcyclobutane-1-carboxylate” involves the reaction of 1-methyl-cyclobutanol with n-butyllithium in tetrahydrofuran and hydrogen chloride . The reaction mixture is then treated with methyl iodide . The solvent is removed by distillation at atmospheric pressure, and the residue is distilled under reduced pressure to yield "Methyl 1-methylcyclobutane-1-carboxylate" .Molecular Structure Analysis

The molecular structure of “Methyl 1-methylcyclobutane-1-carboxylate” consists of a cyclobutane ring with a methyl group and a carboxylate group attached to one of the carbon atoms . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives the carbonyl group a basic trigonal shape .Chemical Reactions Analysis

“Methyl 1-methylcyclobutane-1-carboxylate” can undergo various chemical reactions due to the presence of the carboxylate group. Carboxylic acids are known to be weaker acids than mineral acids, such as hydrochloric acid, but stronger acids than alcohols . They can donate a hydrogen to produce a carboxylate ion .Physical And Chemical Properties Analysis

“Methyl 1-methylcyclobutane-1-carboxylate” has a molecular weight of 128.169 Da . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives the carbonyl group a basic trigonal shape .科学的研究の応用

C7H12O2 C_7H_{12}O_2 C7H12O2

およびモノアイソトピック質量128.083725 Da . 以下は、さまざまな独自の分野における科学研究への適用に関する包括的な分析です。環境研究

この化合物は、自然界におけるシクロブタン誘導体の運命を理解するために、環境研究で使用できます。さまざまな環境条件におけるその挙動は、同様の化合物の分解過程についての洞察を提供できます。

各アプリケーションは、1-メチルシクロブタン-1-カルボン酸メチルのユニークな化学構造を利用しており、科学研究および産業におけるその汎用性を示しています。 この化合物の反応性と安定性は、さまざまな研究分野および応用分野において貴重な資産となっています .

特性

IUPAC Name |

methyl 1-methylcyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(4-3-5-7)6(8)9-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHPNCYVVJDMOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602823 | |

| Record name | Methyl 1-methylcyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75621-39-5 | |

| Record name | Methyl 1-methylcyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine](/img/structure/B1603671.png)

![2-Thiazolecarboxylic acid, 4-[4-(1-methylethyl)phenyl]-](/img/structure/B1603682.png)